Home > Products > Screening Compounds P56924 > N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Catalog Number: EVT-4854851
CAS Number:
Molecular Formula: C17H12ClF3N4O
Molecular Weight: 380.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

J147 (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide)

  • Compound Description: J147 is a promising drug candidate for Alzheimer's disease []. It exhibits neuroprotective and memory-enhancing effects.
  • Relevance: While not directly containing a 1,2,3-triazole ring, several 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles were synthesized and compared to J147 in a study focusing on potential Alzheimer's treatments []. These triazole derivatives share the trifluoromethyl and aromatic substituents with N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and their development stemmed from exploring structural analogs of J147 for enhanced activity. Specifically, compound 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole exhibited a minimum-energy conformation closely resembling one of J147's, suggesting shared pharmacophoric features and potential for similar biological activity [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound was unexpectedly synthesized through a ring closure reaction and demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli [].

1-(5-Chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)urea (NS1738)

  • Compound Description: NS1738 is classified as a type II α7 positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. It enhances ACh-evoked currents without directly activating the receptor.
  • Relevance: Although structurally distinct, NS1738 is grouped with N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide in the context of exploring compounds with potential activity at α7 nAChRs []. The research focuses on identifying structurally diverse α7 PAMs, suggesting that despite their differences, both compounds might share a common binding site or mechanism of action at this receptor.

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel type II α7 PAM with a distinct pharmacological profile []. It significantly potentiates acetylcholine-evoked currents and alters the kinetics of α7 nAChR activation.
  • Relevance: This compound, despite structural differences, is grouped with N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide based on their shared interest as potential α7 nAChR modulators []. The study focuses on characterizing diverse α7 PAMs, implying that both compounds, despite structural variations, might exert their effects through interaction with α7 nAChRs, potentially through similar binding sites or mechanisms.

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyltriazol-1-yl)benzamide

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C17H12ClF3N4O/c1-10-9-22-24-25(10)13-5-2-11(3-6-13)16(26)23-15-8-12(17(19,20)21)4-7-14(15)18/h2-9H,1H3,(H,23,26)

InChI Key

MBATUDAUAPBUPA-UHFFFAOYSA-N

SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.